molecular formula C11H17N3OS B2473062 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide CAS No. 2034417-45-1

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2473062
CAS No.: 2034417-45-1
M. Wt: 239.34
InChI Key: HWLWJSPRRIHFJS-UHFFFAOYSA-N
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Description

Schiff bases, which are considered subcategories of imines, are organic molecules suitable for bioactivity applications because of the imine bond that increases the lipophilic character of the molecule . They are known to be synthesized by the condensation reaction of a carbonyl compound (aldehyde or ketone) with a primary amine .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic benzene and thiophene rings, which can be twisted with respect to each other . The deviation from planarity can be attributed to packing forces .


Chemical Reactions Analysis

Cyclopropenone derivatives undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents (electrophiles, nucleophiles, radicals, and organometallics) and external forces (heat and light) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can include melting/boiling points, relative density, vapor pressure, solubility in water, and strong adsorption to organic matter .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research in heterocyclic chemistry has led to the development of methods for synthesizing derivatives of benzodiazepines and thiophene-containing compounds. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, leading to the production of compounds like pyrazole, isoxazole, pyrimidine, triazine, and other derivatives (Mohareb et al., 2004). This indicates a rich field of exploration for synthetic chemists interested in creating new molecules with potential pharmacological applications.

Pharmacological Applications

Several studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives, highlighting their potential in medicinal chemistry. For example, novel derivatives of benzodiazepines synthesized from thiophene-containing precursors have been screened for antimicrobial, analgesic, and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Bhat et al., 2014).

Biological Screening

Compounds derived from or related to the structural framework of "4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide" have been evaluated for various biological activities. A study on the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives synthesized from similar precursors showed promising results, demonstrating high activity compared to standard drugs (Amr et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with drug targets . Molecular docking studies can show good interaction with drug targets .

Safety and Hazards

Similar compounds should be handled with care as they can be toxic .

Properties

IUPAC Name

4-methyl-N-thiophen-2-yl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-13-5-3-6-14(8-7-13)11(15)12-10-4-2-9-16-10/h2,4,9H,3,5-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLWJSPRRIHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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